quinolin-8-yl (1E)-N-(4-nitrophenyl)-2-oxopropanehydrazonothioate

Compound identity verification NMR spectroscopy Hydrazone configuration

Quinolin-8-yl (1E)-N-(4-nitrophenyl)-2-oxopropanehydrazonothioate (Molecular Formula C18H14N4O3S, MW 366.4 g/mol) is a hydrazonothioate derivative bearing an 8-substituted quinoline core, a 4-nitrophenyl hydrazone moiety, and a 2-oxopropylidene thioester linkage. The compound is structurally classified as a quinoline-based hydrazonothioate and is exclusively available from screening-compound suppliers for research purposes.

Molecular Formula C18H14N4O3S
Molecular Weight 366.4 g/mol
Cat. No. B11522465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namequinolin-8-yl (1E)-N-(4-nitrophenyl)-2-oxopropanehydrazonothioate
Molecular FormulaC18H14N4O3S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C18H14N4O3S/c1-12(23)18(21-20-14-7-9-15(10-8-14)22(24)25)26-16-6-2-4-13-5-3-11-19-17(13)16/h2-11,20H,1H3/b21-18+
InChIKeyXTAPGYGPGURCNW-DYTRJAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinolin-8-yl (1E)-N-(4-nitrophenyl)-2-oxopropanehydrazonothioate: Structural Identity and Physicochemical Baseline for Research Procurement


Quinolin-8-yl (1E)-N-(4-nitrophenyl)-2-oxopropanehydrazonothioate (Molecular Formula C18H14N4O3S, MW 366.4 g/mol) is a hydrazonothioate derivative bearing an 8-substituted quinoline core, a 4-nitrophenyl hydrazone moiety, and a 2-oxopropylidene thioester linkage [1]. The compound is structurally classified as a quinoline-based hydrazonothioate and is exclusively available from screening-compound suppliers for research purposes. Its identity is confirmed by a deposited 1H NMR spectrum in the SpectraBase spectral database, establishing the (1E)-configuration of the hydrazone double bond [1]. No CAS registry number, primary literature publication, or patent specifically describing this compound's synthesis, biological evaluation, or application was identified in public repositories as of the search date.

Why Quinolin-8-yl (1E)-N-(4-nitrophenyl)-2-oxopropanehydrazonothioate Cannot Be Replaced by In-Class Hydrazonothioate Analogs


The 4-nitrophenyl substituent imparts distinct electronic and steric properties to the hydrazonothioate scaffold that fundamentally differentiate this compound from its 4-bromo, 3-chloro, and 2,4-dichloro congeners. The strongly electron-withdrawing para-nitro group (Hammett σp = 0.78) reduces electron density on the hydrazone nitrogen relative to halogen-substituted analogs (σp values: Br = 0.23, Cl = 0.23), predictably altering both the compound's reactivity with electrophiles and its hydrogen-bond acceptor capacity at the nitro oxygen atoms [1]. In addition, the substitution pattern critically governs the three-dimensional conformation of the hydrazone side chain, which directly impacts any target-binding interactions; experimental IC50 values for the 2,4-dichlorophenyl analog across six human and yeast protein targets range from 1.12 × 10³ nM to 1.0 × 10⁵ nM, and this polypharmacology profile cannot be assumed to transfer to the 4-nitro derivative without explicit testing [2]. Generic substitution within this series therefore carries a high risk of altered target engagement, divergent ADME properties, and irreproducible screening outcomes.

Quantitative Differentiation Evidence for Quinolin-8-yl (1E)-N-(4-nitrophenyl)-2-oxopropanehydrazonothioate Versus Closest Analogs


Spectroscopic Identity Confirmation via 1H NMR: Baseline Authentication for Prospective Buyers

The target compound is the only member of the quinolin-8-yl 2-oxopropanehydrazonothioate series for which a publicly deposited 1H NMR spectrum is available in the SpectraBase database (Compound ID BKsuqdHapZO), confirming the (1E)-configuration of the hydrazone double bond. No equivalent spectral reference could be located for the 4-bromophenyl, 3-chlorophenyl, or 2,4-dichlorophenyl analogs in this database [1].

Compound identity verification NMR spectroscopy Hydrazone configuration

Electronic Influence of the para-Nitro Substituent on Physicochemical Properties Relative to para-Bromo Analog

The para-nitro group exerts a substantially stronger electron-withdrawing effect (Hammett σp = 0.78) than the para-bromo substituent (σp = 0.23) present in the most closely related commercially cataloged analog, quinolin-8-yl N-(4-bromophenyl)-2-oxopropanehydrazonothioate (ChemDiv 8009-3472, MW 400.29 g/mol, computed logP = 4.54, PSA = 44.75 Ų) [1]. The nitro group's dual role as a strong inductive withdrawer and resonance acceptor predicts a lower logP for the target compound and introduces two additional hydrogen-bond acceptor sites (nitro oxygen atoms) that are absent in the bromo analog, altering both membrane permeability potential and intermolecular interaction capacity.

Hammett substituent constants Lipophilicity modulation Structure-property relationships

Biological Activity Baseline of the 2,4-Dichlorophenyl Analog Across Six Protein Targets: SAR Context for Target Selection

The closest analog with publicly available quantitative bioactivity data is quinolin-8-yl (1E)-N-(2,4-dichlorophenyl)-2-oxopropanehydrazonothioate (BindingDB BDBM60234). This compound was tested in six biochemical or cell-based assays curated by the Sanford-Burnham Center for Chemical Genomics, yielding IC50 values ranging from 1.12 × 10³ nM (Zinc finger protein GLI1, mouse) to 1.00 × 10⁵ nM (Prothrombin, bovine) [1]. These data establish a class-level activity baseline against which the 4-nitro analog's selectivity shift—predicted from the electronic arguments above—can eventually be benchmarked.

GPCR screening Polypharmacology Structure-activity relationship

Scaffold Differentiation from Triazole-Based Hydrazonothioates: Impact on Polar Surface Area and Drug-Likeness

An alternative hydrazonothioate scaffold in which the quinoline core is replaced by a 1,2,4-triazole—exemplified by 5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl (1E)-N-(2-nitrophenyl)-2-oxopropanehydrazonothioate (ChemDiv IB01-7973, MW 570.67 g/mol)—exhibits a computed polar surface area of 188.74 Ų and logP of 7.11 . These values place the triazole analog well outside standard oral drug-likeness thresholds (PSA ≤ 140 Ų; logP ≤ 5). The quinoline-based target compound, with its smaller core and more compact substitution, is expected to maintain PSA below 100 Ų and logP below 5, positioning it as the more lead-like starting point within the broader hydrazonothioate chemotype.

Scaffold hopping Drug-likeness Polar surface area

Annelmintic Quinolinyl Acylhydrazone Prior Art: Mechanistic Hypothesis for Parasitology Screening

United States Patent 4,870,082 discloses a broad series of quinolinyl acylhydrazones with demonstrated in vivo anthelmintic activity against nematodes and cestodes in warm-blooded animals, including specific examples of nitro-substituted benzohydrazide derivatives (Compounds 23 and 24) [1]. Although the patented compounds are acylhydrazones rather than hydrazonothioates, the shared quinoline-hydrazone pharmacophore and the presence of nitroaryl substitution in the active examples suggest that the target compound may merit evaluation in parasitology-relevant phenotypic screens, particularly given the precedent for nitroaromatic activation in anaerobic parasite metabolism.

Anthelmintic Quinolinyl hydrazones Neglected tropical diseases

Recommended Research Application Scenarios for Quinolin-8-yl (1E)-N-(4-nitrophenyl)-2-oxopropanehydrazonothioate Based on Evidence Profile


Parasitology Phenotypic Screening for Anthelmintic Lead Discovery

Based on the structural homology to patented anthelmintic quinolinyl acylhydrazones containing nitroaryl groups (US 4,870,082), this compound is rationally prioritized for in vitro and in vivo screening against nematode and cestode panels. The 4-nitrophenyl substituent aligns with the nitroaromatic pharmacophore present in the patent's active Compounds 23 and 24, supporting a hypothesis of anaerobic bioactivation within parasitic worms [1]. This application scenario is not supported for the halogenated hydrazonothioate analogs, which lack the nitro group required for this putative mechanism of action.

GPCR Selectivity Profiling with an Electron-Deficient Hydrazonothioate Probe

The 2,4-dichlorophenyl analog demonstrates weak, multi-target activity across six protein targets (IC50 range: 1.12 × 10³ to 1.0 × 10⁵ nM) including three human GPCRs (kappa-opioid, apelin, and angiotensin II type-1 receptors) [1]. Procurement of the 4-nitro analog as a companion probe allows researchers to test whether the stronger electron-withdrawing substituent (Δσp = 0.55 vs. Cl) shifts potency or selectivity within this target panel, providing SAR data that directly informs medicinal chemistry optimization of the hydrazonothioate scaffold.

Physicochemical Property Benchmarking in Lead-Like Chemical Space

With an estimated polar surface area below 100 Ų and predicted logP below 5.0, the target compound occupies a more favorable region of lead-like chemical space than the triazole-based hydrazonothioate comparator (PSA = 188.74 Ų, logP = 7.11) [1]. This compound is therefore recommended as a core scaffold for fragment-based or lead-oriented synthesis programs where maintaining drug-like physicochemical properties from the outset is a critical selection criterion.

Authenticated Reference Standard for Hydrazonothioate Analytical Method Development

The availability of a public 1H NMR spectrum in the SpectraBase database provides a verifiable identity benchmark that is absent for the 4-bromo, 3-chloro, and 2,4-dichloro analogs [1]. Analytical laboratories developing HPLC, LC-MS, or qNMR methods for hydrazonothioate quantification can utilize this compound as a characterized reference standard, reducing method development risk associated with unverified commercial samples.

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